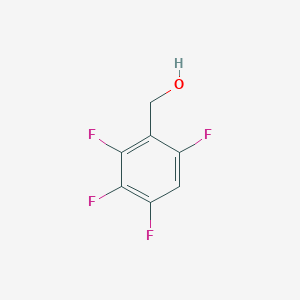

(2,3,4,6-Tetrafluorophenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLQTYVTBJQPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590728 | |

| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53001-70-0 | |

| Record name | 2,3,4,6-Tetrafluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (2,3,4,6-Tetrafluorophenyl)methanol

Physical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

(2,3,4,6-Tetrafluorophenyl)methanol (CAS: 53001-70-0), also known as 2,3,4,6-tetrafluorobenzyl alcohol, is a high-value fluorinated building block used critically in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Distinguished by its specific fluorine substitution pattern, this scaffold offers unique electronic and steric properties that differentiate it from its isomers (2,3,5,6- and 2,3,4,5-tetrafluorobenzyl alcohols). Its primary utility lies in bioisosteric replacement , metabolic blocking , and pKa modulation of neighboring functional groups.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis routes, and strategic application in drug discovery.

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (2,3,4,6-Tetrafluorophenyl)methanol |

| Common Synonyms | 2,3,4,6-Tetrafluorobenzyl alcohol; Benzenemethanol, 2,3,4,6-tetrafluoro- |

| CAS Registry Number | 53001-70-0 |

| Molecular Formula | C |

| Molecular Weight | 180.10 g/mol |

| SMILES | FC1=C(CO)C(F)=C(F)C(F)=C1 |

| InChI Key | YFHZSPDQKWFAPH-UHFFFAOYSA-N |

Structural Features

The 2,3,4,6-substitution pattern leaves the C5 position as the sole aromatic hydrogen. This creates a highly specific electronic environment:

-

Electronic Deficit: The four fluorine atoms create a strongly electron-deficient aromatic ring (

-acid), facilitating -

H-Bonding: The benzylic hydroxyl group acts as both a hydrogen bond donor and acceptor. The electron-withdrawing nature of the ring increases the acidity of the hydroxyl proton compared to non-fluorinated benzyl alcohol.

-

Dipole Moment: The asymmetric distribution of fluorine atoms (positions 2,3,4,6) results in a distinct dipole vector compared to the symmetric 2,3,5,6-isomer.

Physical & Thermodynamic Properties[4]

The following data aggregates experimental and predicted values from high-purity commercial samples (>98% GC).

| Property | Value | Condition / Note |

| Physical State | Liquid or Low-Melting Solid | Ambient (20°C). Often appears as a clear liquid or white semi-solid.[2] |

| Melting Point | ~20–25°C | Tendency to supercool; may solidify upon storage at 4°C. |

| Boiling Point | 180.2°C | @ 760 mmHg (Predicted/Extrapolated) |

| Density | 1.499 ± 0.06 g/cm³ | @ 20°C |

| Flash Point | 63°C (145°F) | Closed Cup |

| Refractive Index ( | 1.456 | @ 20°C |

| pKa (OH group) | ~12.85 | Predicted (Acidified by ring fluorination) |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity |

| Solubility | Soluble | Methanol, DCM, Ethyl Acetate, DMSO |

| Solubility | Insoluble/Low | Water |

Spectral Characterization

Accurate identification requires distinguishing the 2,3,4,6-isomer from its congeners.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

6.7–7.0 ppm (1H, m): The lone aromatic proton at C5 . It appears as a complex multiplet due to coupling with F4 and F6 (

-

4.6–4.8 ppm (2H, s or d): Benzylic methylene protons (-CH

- 2.0–3.0 ppm (1H, br s): Hydroxyl proton (-OH), shift varies with concentration and solvent.

-

6.7–7.0 ppm (1H, m): The lone aromatic proton at C5 . It appears as a complex multiplet due to coupling with F4 and F6 (

-

F NMR (376 MHz, CDCl

-

Shows four distinct signals due to the lack of symmetry (unlike the 2,3,5,6-isomer which shows two signals).

-

Typical range:

-115 to -165 ppm. -

Coupling: Complex second-order multiplets due to strong

and

-

Infrared Spectroscopy (IR)

-

3300–3400 cm

: Broad O-H stretch. -

1500–1650 cm

: Fluorinated aromatic ring C=C stretches. -

1000–1200 cm

: Strong C-F stretching vibrations (distinctive fingerprint region).

Synthesis & Manufacturing

The synthesis of (2,3,4,6-tetrafluorophenyl)methanol typically proceeds via the reduction of 2,3,4,6-tetrafluorobenzoic acid or its acid chloride derivative. This route ensures the preservation of the regiochemistry.

Synthetic Workflow

Figure 1: Common synthetic pathways.[3] The Acid Chloride route (top) is preferred for scale-up due to faster kinetics.

Detailed Experimental Protocol (Acid Chloride Reduction Route)

Based on standard protocols for polyfluorinated benzyl alcohols.

-

Activation: Charge a reaction vessel with 2,3,4,6-tetrafluorobenzoic acid (1.0 eq). Add Thionyl Chloride (SOCl

, 3.0 eq) and a catalytic amount of DMF. Reflux at 70–80°C until gas evolution ceases (~3 hours). -

Isolation: Distill off excess SOCl

to obtain the crude acid chloride as an oil. -

Reduction: Dissolve Sodium Borohydride (NaBH

, 2.0 eq) in THF/Water mixture at 0°C. -

Addition: Dropwise add the acid chloride (dissolved in minimal THF) to the borohydride solution, maintaining temperature <10°C. Caution: Exothermic.

-

Quench: Stir for 1 hour at room temperature. Quench carefully with dilute HCl or Acetone.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO

, and concentrate. -

Purification: If necessary, purify via silica gel chromatography (Hexanes:EtOAc) or vacuum distillation.

Applications in Drug Discovery[1][2][7]

The (2,3,4,6-tetrafluorophenyl) moiety is a specialized tool in the medicinal chemist's "Fluorine Scan" arsenal.

Strategic Utility

-

Metabolic Blocking: The C5 proton is the only site available for oxidative metabolism (e.g., hydroxylation by CYP450). If C5 is sterically hindered or electronically deactivated by the flanking fluorines, the ring becomes highly resistant to metabolism. Conversely, if C5 is the intended soft spot, this scaffold directs metabolism specifically to that position.

-

pKa Modulation: The electron-withdrawing effect of the tetrafluoro-ring lowers the pKa of the benzylic alcohol (and any amines derived from it), reducing the energy penalty for desolvation upon binding to a target protein.

-

Bioisosterism: Used as a lipophilic, electron-deficient isostere for phenyl or pyridyl rings.

Decision Logic for Scaffold Selection

Figure 2: Selection logic for fluorinated benzyl scaffolds in lead optimization.

Handling, Safety, and Stability

GHS Classification

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability

-

Storage: Store in a cool, dry place (2–8°C recommended to prevent melting/supercooling cycles). Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

-

Stability: Stable under recommended storage conditions. Avoid prolonged exposure to heat.[5]

References

-

PubChem. (2,3,4,6-Tetrafluorophenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

-

PureSynth. 2,3,4,6-Tetrafluorobenzyl Alcohol Product Specifications & Safety Data. Available at: [Link]

-

European Patent Office. Patent EP2583964B1: Fused heterocyclic compound and use thereof (Leukotriene receptor antagonists). Available at: [Link]

Sources

Spectroscopic Profile & Technical Guide: (2,3,4,6-Tetrafluorophenyl)methanol

[1]

Chemical Identity & Significance

(2,3,4,6-Tetrafluorophenyl)methanol is a specialized fluorinated building block used in the synthesis of bioactive small molecules, particularly in the development of BACE1 inhibitors and fluorinated pyrethroids. Unlike its symmetric isomer (2,3,5,6-tetrafluorobenzyl alcohol), this compound possesses a unique substitution pattern that imparts distinct electronic properties and steric constraints, often referred to as a "Type II" aryl motif in medicinal chemistry optimization.

| Property | Data |

| CAS Number | 53001-70-0 |

| IUPAC Name | (2,3,4,6-Tetrafluorophenyl)methanol |

| Synonyms | 2,3,4,6-Tetrafluorobenzyl alcohol; 1-Hydroxymethyl-2,3,4,6-tetrafluorobenzene |

| Molecular Formula | C |

| Molecular Weight | 180.10 g/mol |

| Physical State | Colorless liquid or low-melting solid |

| Density | ~1.499 g/cm³ |

Structural Analysis & Conformation

The 2,3,4,6-substitution pattern creates a highly specific steric environment. The primary alcohol group at position 1 is flanked by fluorine atoms at positions 2 and 6. This "ortho-difluoro" effect significantly influences the conformation of the hydroxymethyl group, often locking it perpendicular to the aromatic ring plane to minimize dipole repulsion.

Critical Structural Feature for Identification: The aromatic ring contains a single hydrogen atom at position 5 . This proton is the key spectroscopic handle. It is chemically distinct from the protons in the 2,3,5,6-isomer (where the proton is at position 4) and the 2,3,4,5-isomer (where the proton is at position 6).

Spectroscopic Profile (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is dominated by large H-F and F-F coupling constants.

H NMR (Proton)

-

Solvent: CDCl

or DMSO- -

Resonances:

-

4.6 – 4.8 ppm (2H, d or s): The benzylic methylene protons (-CH

-

Splitting: Typically appears as a broad singlet or a doublet (coupling to OH). In high-resolution scans, it may show long-range coupling (

) to the F-2/F-6 nuclei, appearing as a triplet (~2 Hz).

-

- 2.0 – 5.0 ppm (1H, br): Hydroxyl proton (-OH ). Shift is concentration-dependent.[1]

-

6.8 – 7.2 ppm (1H, m): The aromatic proton at position 5 (H-5 ).

-

Diagnostic Pattern: This signal is a complex multiplet due to coupling with four fluorine atoms.

-

Coupling Logic:

-

Ortho Coupling (

): Coupling to F-4 and F-6.[1] Typically 8–10 Hz. -

Meta Coupling (

): Coupling to F-3. Typically 6–8 Hz. -

Para Coupling (

): Coupling to F-2. Typically < 2 Hz.

-

-

Appearance: Often resolves as a triplet of doublets (td) or a pseudo-quartet, distinguishing it from the triplet seen in the 2,3,5,6-isomer.

-

-

4.6 – 4.8 ppm (2H, d or s): The benzylic methylene protons (-CH

F NMR (Fluorine)

The

-

F-2 & F-6 (Ortho to CH2OH): Shifted downfield due to the proximity of the oxygen.[1]

-

F-4 (Para to CH2OH): Distinct chemical environment.[1]

-

F-3 (Meta to CH2OH): Strongly coupled to F-2 and F-4.[1]

C NMR (Carbon)

The carbon spectrum is characterized by extensive C-F splitting.

-

C-1 (Quaternary): Triplet (coupling to F-2, F-6).[1]

-

C-2, C-3, C-4, C-6 (C-F): Doublets of multiplets with large

(~250 Hz). -

C-5 (C-H): Doublet of multiplets (

couplings). -

Benzylic C: ~53-55 ppm.[1]

B. Mass Spectrometry (MS)[1]

-

Ionization: EI (70 eV) or ESI+.

-

Molecular Ion (M

): m/z 180 (weak). -

Base Peak: Often m/z 163 [M - OH]

or m/z 151 [M - CHO] -

Fragmentation Pathway:

-

Loss of OH radical

Benzyl cation (m/z 163). -

Loss of HF

Polyfluorotropylium ion species.

-

C. Infrared Spectroscopy (IR)[5][6]

-

O-H Stretch: 3200–3400 cm

(Broad, H-bonded). -

C-H Stretch (Aromatic): 3050–3100 cm

(Weak, single band for H-5). -

C-F Stretch: 1000–1400 cm

(Multiple strong bands, characteristic of polyfluorinated rings).

Experimental Protocols

Protocol A: Synthesis via Reduction

The most reliable route to high-purity (2,3,4,6-tetrafluorophenyl)methanol is the reduction of its corresponding acid or acid chloride.

Reagents: 2,3,4,6-Tetrafluorobenzoic acid, Lithium Aluminum Hydride (LiAlH

-

Setup: Flame-dry a 2-neck round bottom flask under N

. -

Dissolution: Dissolve 2,3,4,6-tetrafluorobenzoic acid (1.0 eq) in anhydrous THF (0.5 M).

-

Reduction: Cool to 0°C. Add LiAlH

(1.5 eq) dropwise (exothermic). -

Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (Acid disappears).

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Purification: Extract with Et

O, dry over MgSO

Protocol B: Structural Elucidation Workflow

When distinguishing from isomers (e.g., 2,3,5,6-tetrafluoro), follow this logic:

Caption: Decision tree for distinguishing 2,3,4,6-tetrafluorobenzyl alcohol from its symmetric 2,3,5,6-isomer using 1H NMR coupling patterns.

Applications in Drug Development

This compound serves as a "Type II" aryl motif. In BACE1 inhibitors (Alzheimer's research), the specific arrangement of fluorines in the 2,3,4,6-pattern modulates:

-

pKa of the Alcohol: The electron-withdrawing fluorines increase the acidity of the hydroxyl proton compared to non-fluorinated analogs.[1]

-

Metabolic Stability: The H-5 position is sterically shielded by F-4 and F-6, reducing susceptibility to CYP450 oxidation at the ring.[1]

-

Lipophilicity: Increases LogP, facilitating blood-brain barrier (BBB) penetration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734080, (2,3,4,5-Tetrafluorophenyl)methanol. (Note: Isomer comparison data). Retrieved from .

-

TCI Chemicals. Safety Data Sheet: 2,3,4,6-Tetrafluorobenzyl Alcohol (CAS 53001-70-0). Retrieved from .

-

PureSynth. Product Specification: 2,3,4,6-Tetrafluorobenzyl Alcohol.[2] Retrieved from .

-

ResearchGate (2025). Unprecedented Reversal of Regioselectivity during Methanolysis of 2,3,4,6-tetrafluorophenyl anhydrides. Retrieved from .

-

ChemicalBook. CAS 53001-70-0 Product Database. Retrieved from .

Technical Guide: Spectral Analysis of (2,3,4,6-Tetrafluorophenyl)methanol

[1]

CAS: 53001-70-0 | Formula: C

Executive Summary & Structural Context

Polyfluorinated benzyl alcohols are critical bioisosteres in drug discovery, often used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1] The analysis of (2,3,4,6-tetrafluorophenyl)methanol presents unique challenges due to the asymmetric substitution pattern of the fluorine atoms, which creates complex second-order coupling effects in both

Unlike the symmetric 2,3,5,6-isomer, the 2,3,4,6-substitution pattern renders the fluorine atoms at positions 2 and 6 chemically non-equivalent, leading to distinct coupling constants (

Structural Numbering

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening of the hydroxyl proton.

Sample Preparation[1][3][4]

-

Solvent Choice: Chloroform-d (CDCl

) is the standard for resolution.[1] Use DMSO-d -

Concentration: Prepare a 15–20 mg/mL solution. High concentrations can cause H-bonding shifts in the -OH signal; low concentrations reduce the signal-to-noise ratio for the split

C satellites. -

Reference: Calibrate to residual CHCl

at 7.26 ppm ( -

Acquisition:

- H: Minimum 16 scans, 30° pulse angle, 2s relaxation delay.

-

C: Minimum 512 scans, proton-decoupled (CPD), 3s relaxation delay to account for long

H NMR Spectral Analysis

The proton spectrum is defined by two regions: the aromatic zone (H5) and the benzylic zone (CH

Data Summary Table (CDCl )

| Shift ( | Integral | Multiplicity | Assignment | Coupling Constants ( |

| 6.75 – 6.95 | 1H | Multiplet (tt/dt) | H-5 (Aromatic) | |

| 4.75 – 4.82 | 2H | dd (pseudo-t) | -CH | |

| 2.0 – 3.5 | 1H | Broad Singlet | -OH | Solvent/Conc.[1] dependent (No coupling usually seen in CDCl |

Detailed Mechanistic Interpretation

The Aromatic Proton (H-5)

The proton at position 5 is the most diagnostic signal. It resides in a "canyon" of electron-withdrawing fluorine atoms, which exert competing shielding (resonance) and deshielding (inductive) effects.[1]

-

Chemical Shift: The expected range is 6.80 ± 0.1 ppm .[1] This is upfield relative to benzene (7.36 ppm) due to the strong shielding resonance effect of the ortho-fluorines (F4 and F6).

-

Coupling Pattern: H5 couples to three distinct fluorine environments:

-

Ortho (F4, F6): Strong coupling (

Hz).[1] -

Meta (F3): Medium coupling (

Hz). -

Para (F2): Weak coupling (

Hz, often unresolved).[1]

-

Result: The signal appears as a triplet of doublets (if

) or a complex multiplet.

-

The Benzylic Protons (-CH

-)

-

Chemical Shift: 4.78 ppm .[1]

-

Coupling: The protons are separated by 4 bonds from F2 and F6. Due to the asymmetry of the ring, F2 and F6 are not chemically equivalent, but their magnetic influence on the CH

group is similar. -

Observation: You will typically see a doublet of doublets (dd) appearing as a pseudo-triplet with a

value of ~2-3 Hz.[1] This "long-range" coupling is a hallmark of fluorinated benzyl alcohols.[1]

C NMR Spectral Analysis

The

Data Summary Table (CDCl )

| Shift ( | Assignment | Coupling Pattern | Coupling Constants ( |

| 148.0 – 150.0 | C-2 / C-6 | ddd / dm | |

| 140.0 – 142.0 | C-4 | ddd | |

| 138.0 – 140.0 | C-3 | ddd | |

| 115.5 – 117.0 | C-1 (Quaternary) | Multiplet (dt) | |

| 101.0 – 103.0 | C-5 (C-H) | Multiplet (dt) | |

| 53.5 – 54.5 | -CH | Broad singlet/triplet |

Interpretation Logic[7]

-

C-F Carbons (138-150 ppm): These carbons are directly bonded to Fluorine.[1] They appear as widely split doublets (

Hz).[1] The intensity is often lower due to the lack of Nuclear Overhauser Effect (NOE) and splitting of signal energy. -

C-H Carbon (C5, ~102 ppm): This carbon is significantly shielded by the ortho-fluorines.[1] It appears as a doublet of triplets (coupling to F4/F6 and F3).[1]

-

C1 Quaternary (~116 ppm): This carbon does not have a direct F bond but "feels" F2 and F6 strongly (

).[1] It appears as a triplet or doublet of doublets.[1]

Visualization of Spectral Logic

The following diagram illustrates the coupling hierarchy for the diagnostic H-5 proton , demonstrating how the complex multiplet is formed.

[1][8]

Analytical Workflow for Verification

To confirm the identity of the 2,3,4,6-isomer against the symmetric 2,3,5,6-isomer, follow this logic path:

Key Differentiator

References

-

ChemicalBook. (2024).[1] NMR Spectrum of 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from (Used as comparative baseline for polyfluorinated benzyl shifts).[1]

-

PubChem. (2024).[1] Compound Summary: 1,2,4,5-Tetrafluorobenzene.[1] Retrieved from (Source for core aromatic coupling constants).[1]

-

Alfa Chemistry. (2024).[1][3] 19F Coupling Constants Table. Retrieved from (Source for

and -

Reich, H. J. (2024).[1] Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from (Authoritative source on coupling mechanisms).[1]

Precision 19F NMR Profiling of Tetrafluorinated Benzyl Alcohols: A Technical Guide

The following technical guide details the 19F NMR characterization of tetrafluorinated benzyl alcohols, designed for application scientists and medicinal chemists.

Executive Summary

Tetrafluorinated benzyl alcohols serve as critical "Janus" scaffolds in drug discovery—simultaneously acting as lipophilic linkers and metabolic blockers. However, their high fluorine content creates complex second-order coupling patterns in 19F NMR spectra that often confound automated assignment algorithms.

This guide provides a definitive framework for distinguishing the two primary isomers—2,3,4,5-tetrafluorobenzyl alcohol and 2,3,5,6-tetrafluorobenzyl alcohol —using 19F NMR. We move beyond simple chemical shift listing to establish a self-validating assignment protocol based on symmetry analysis, coupling constants (

Structural Analysis & Chemical Shifts[1][2][3][4]

The discrimination between isomers relies on the interplay between molecular symmetry and electronic substituent effects. The hydroxymethyl group (

Comparative Chemical Shift Data

The following data assumes a

| Isomer | Symmetry Point Group | Signal Count | Approx. Chemical Shifts ( | Assignment Logic |

| 2,3,5,6-Tetrafluorobenzyl alcohol | 2 | Symmetric. The axis runs through C1 and C4. F2/F6 are equivalent; F3/F5 are equivalent. | ||

| 2,3,4,5-Tetrafluorobenzyl alcohol | 4 | Asymmetric. All four fluorines are magnetically distinct.[1] Expect complex multiplets. | ||

| Pentafluorobenzyl alcohol (Ref) | 3 | Included for calibration reference. |

Critical Note: Chemical shifts in polyfluorinated aromatics are concentration- and solvent-dependent (up to 2 ppm variation). The splitting pattern (multiplicity) is a more reliable diagnostic tool than absolute ppm values.

Coupling Constant Fingerprints ( )

In tetrafluorinated systems, the magnitude of the coupling constant dictates the peak shape.

-

(Ortho):

-

(Meta):

-

(Para):

Mechanistic Assignment Logic

To ensure high-confidence assignment, researchers should follow a logic flow that prioritizes symmetry over chemical shift prediction.

Diagram 1: Isomer Assignment Workflow

Caption: Logical decision tree for distinguishing tetrafluorinated benzyl alcohol isomers based on signal multiplicity and symmetry.

Experimental Methodology

For quantitative accuracy (qNMR) or precise structural elucidation, the relaxation behavior of fluorine requires specific acquisition parameters.

Protocol: High-Resolution 19F Acquisition

-

Sample Preparation:

-

Dissolve

mg of substrate in -

Internal Standard: Add

-

-

Instrument Parameters:

-

Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE build-up for integration accuracy.

-

Spectral Width (SW): Set to

ppm (approx. -

Offset (O1P):

ppm. -

Relaxation Delay (

):-

Qualitative:

s -

Quantitative:

s (Fluorine

-

-

-

Processing:

-

Apply exponential multiplication (LB =

Hz) to reduce noise. -

Use Zero Filling to at least

points to resolve fine coupling (

-

Diagram 2: Experimental Setup & Pulse Sequence

Caption: Workflow for quantitative 19F NMR acquisition highlighting the critical relaxation delay loop.

Troubleshooting & Artifacts

When analyzing these spectra, three common artifacts can lead to misinterpretation:

-

Rotational Sidebands: Due to the large chemical shift anisotropy (CSA) of fluorine, spinning sidebands can appear at

(e.g., 20 Hz) from the main peak. Solution: Turn off sample spinning. -

13C Satellites: With 100% natural abundance of 19F, the

coupling ( -

Phasing Issues: Large spectral widths often result in "rolling baselines."[1] Solution: Use backward linear prediction (LP) during processing or acquire with a digital filter and sufficient pre-scan delay.

References

-

Reich, H. J. (2023). Fluorine-19 NMR. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Contextual grounding for Pulse Sequences).

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Foundational reference for substituent effects).

Sources

Mass Spectrometry Analysis of (2,3,4,6-Tetrafluorophenyl)methanol: A Technical Guide

Executive Summary

(2,3,4,6-Tetrafluorophenyl)methanol (TFPM) is a critical fluorinated building block and a structural isomer of the primary Transfluthrin metabolite (2,3,5,6-TFPM).[1] Its analysis requires rigorous specificity due to the high electronegativity of the tetrafluoro-substitution pattern, which alters ionization efficiency, and the potential for co-elution with isobaric impurities.

This guide provides a definitive technical workflow for the characterization and quantification of 2,3,4,6-TFPM. It prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) with silylation for structural confirmation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using negative mode ionization for trace analysis in biological matrices.[1]

Part 1: Molecular Characteristics & MS Implications[1]

The specific substitution pattern of 2,3,4,6-TFPM presents unique challenges compared to non-fluorinated benzyl alcohols.

| Feature | Characteristic | MS Implication |

| Molecular Formula | Exact Mass: 180.02 Da.[1] | |

| Fluorine Effect | High Electronegativity | Reduces proton affinity, making positive mode ESI ( |

| Isomerism | Asymmetric (H at pos.[1] 5) | Must be chromatographically resolved from the symmetric 2,3,5,6-isomer (Transfluthrin metabolite).[1] |

| Volatility | Moderate | Suitable for direct GC-MS, but peak tailing occurs due to -OH polarity.[1] Derivatization is recommended.[1][2] |

Part 2: GC-MS Analysis (The Gold Standard)

For purity assessment and structural elucidation, Electron Ionization (EI) GC-MS is the method of choice. However, the polarity of the benzylic hydroxyl group necessitates derivatization to ensure sharp peak shapes and reproducible retention times.

Fragmentation Mechanics (EI at 70 eV)

In its underivatized form, 2,3,4,6-TFPM follows a fragmentation pathway dominated by the stability of the fluorinated benzyl cation.[1]

-

Molecular Ion (

): -

Base Peak (

): -

Secondary Fragmentation: Loss of HF (

143) and ring degradation.[1]

Derivatization Protocol: Silylation

To prevent thermal degradation and improve sensitivity, we utilize BSTFA + 1% TMCS to form the Trimethylsilyl (TMS) ether derivative.

-

Reaction:

-

Derivative MW:

Da.[1] -

Diagnostic Ions:

Part 3: LC-MS/MS Strategies (Trace Analysis)

For biological matrices (e.g., plasma, urine) where concentrations are low, LC-MS/MS is required.[1] Due to the electron-withdrawing nature of the four fluorine atoms, Negative Ion Mode (ESI-) is the most sensitive approach.

Ionization Logic

The fluorinated ring pulls electron density away from the benzylic carbon, increasing the acidity of the hydroxyl proton.

-

Primary Transition: Deprotonation to form

.[1] -

Precursor Ion:

179.0.[1] -

Adducts: In the presence of ammonium buffers, formate adducts

(

Critical Quality Attribute: Isomer Separation

The 2,3,4,6-isomer is isobaric with the 2,3,5,6-isomer.[1] Mass spectrometry alone cannot distinguish them easily as their fragmentation channels are nearly identical.[1] Chromatographic separation is mandatory.

-

Column Recommendation: C18 with PFP (Pentafluorophenyl) phases often provide superior selectivity for fluorinated isomers due to

interactions.[1]

Part 4: Experimental Protocols

Protocol A: GC-MS Derivatization Workflow

Use for: Purity analysis, synthesis verification.[1]

-

Preparation: Weigh 1.0 mg of sample into a 1.5 mL GC vial.

-

Solvation: Dissolve in 500 µL of anhydrous Ethyl Acetate.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Cap and heat at 60°C for 30 minutes.

-

Analysis: Inject 1 µL (Split 10:1) into GC-MS.[1][3][4][5][6]

Protocol B: LC-MS/MS MRM Setup

Use for: PK studies, metabolic profiling.[1]

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI) - Negative Mode |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Precursor Ion | |

| Product Ion 1 (Quant) | |

| Product Ion 2 (Qual) |

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing 2,3,4,6-TFPM, highlighting the critical divergence between high-concentration structural confirmation (GC-MS) and low-concentration quantification (LC-MS).

Figure 1: Analytical decision tree for 2,3,4,6-TFPM. The pathway splits based on sensitivity requirements, utilizing derivatization for GC stability or negative-mode ESI for LC sensitivity.[1]

References

-

PubChem. (2023).[1] Compound Summary: (2,3,4,5-Tetrafluorophenyl)methanol.[1][7] National Library of Medicine.[1] [Link](Note: While the 2,3,4,5 isomer is indexed here, the physicochemical properties and MS ionization principles apply to the 2,3,4,6 isomer described in this guide).

-

Yoshida, T. (2013).[1][6] Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry. Journal of Chromatography B. [Link](Authoritative source for GC-MS derivatization protocols of tetrafluorobenzyl alcohol metabolites).

-

NIST Mass Spectrometry Data Center. (2023).[1] Benzyl alcohol, 2,3,5,6-tetrafluoro-.[1][4][6] NIST Chemistry WebBook, SRD 69.[1] [Link](Reference for the EI fragmentation pattern of the isobaric isomer).

Sources

- 1. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2,3,4,5-Tetrafluorophenyl)methanol | C7H4F4O | CID 2734080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial availability of (2,3,4,6-Tetrafluorophenyl)methanol

The Commercial and Technical Profile of (2,3,4,6-Tetrafluorophenyl)methanol[1]

Part 1: Executive Summary

(2,3,4,6-Tetrafluorophenyl)methanol (CAS: 53001-70-0 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds during drug discovery and agrochemical development. Unlike its more commoditized isomer, (2,3,5,6-tetrafluorophenyl)methanol (a common pyrethroid metabolite), the 2,3,4,6-isomer offers a unique substitution pattern that preserves a hydrogen atom at the meta position relative to the hydroxymethyl group. This structural nuance allows medicinal chemists to fine-tune the electronic landscape and metabolic susceptibility of aromatic rings without fully blocking all metabolic "soft spots," a critical tactic in structure-activity relationship (SAR) studies.

While commercially available, it is classified as a fine chemical rather than a bulk commodity. Supply is driven by specialized fluorochemistry manufacturers, typically requiring lead times for kilogram-scale orders.

Part 2: Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | (2,3,4,6-Tetrafluorophenyl)methanol |

| CAS Number | 53001-70-0 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Appearance | Colorless liquid or low-melting white solid |

| Purity Grade | Typically ≥97% (GC/NMR) |

| Key Impurities | 2,3,5,6-Tetrafluorobenzyl alcohol (isomer); 2,3,4,6-Tetrafluorobenzoic acid |

| Solubility | Soluble in MeOH, DCM, THF, Ethyl Acetate |

Structural Distinction:

-

2,3,4,6-Isomer (Target): Hydrogen at position 5 (meta to methanol).

-

2,3,5,6-Isomer (Common): Hydrogen at position 4 (para to methanol).

-

2,3,4,5-Isomer: Hydrogen at position 6 (ortho to methanol).

Part 3: Synthesis & Manufacturing Technology

The commercial synthesis of (2,3,4,6-tetrafluorophenyl)methanol is non-trivial due to the directing effects of fluorine atoms on the benzene ring. Unlike the 2,3,5,6-isomer, which can be derived from the decarboxylation of pentafluorobenzoic acid derivatives (where nucleophilic attack favors the para position), the 2,3,4,6-isomer requires a regioselective approach.

Dominant Synthetic Pathway: Lithiation of 1,2,3,5-Tetrafluorobenzene

The most scalable route involves the regioselective lithiation of 1,2,3,5-tetrafluorobenzene. The proton at position 4 (between two fluorine atoms) is significantly more acidic (pKa ~20-25) than the proton at position 6, allowing for selective deprotonation.

-

Precursor: 1,2,3,5-Tetrafluorobenzene.

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF. The lithium selectively exchanges the proton at position 4.

-

Carboxylation: Quenching the lithiated intermediate with CO₂ yields 2,3,4,6-tetrafluorobenzoic acid (renumbering occurs: the carboxyl carbon becomes C1).

-

Reduction: The acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

Diagram 1: Industrial Synthesis Workflow

Caption: Regioselective synthesis via lithiation of 1,2,3,5-tetrafluorobenzene, ensuring correct isomer formation.

Part 4: Applications in Drug Discovery

The (2,3,4,6-tetrafluorophenyl) moiety is a valuable tool in "Fluorine Scanning," a technique used to optimize the physicochemical properties of a drug candidate.

-

pKa Modulation: The high electronegativity of four fluorine atoms significantly lowers the pKa of the benzyl alcohol (and any subsequent amines or phenols derived from it). This alters hydrogen bond donor/acceptor strengths.

-

Metabolic Stability:

-

Oxidation Blocking: The benzylic position is prone to oxidation by CYP450 enzymes. While the fluorines withdraw electrons (deactivating the ring), they also sterically protect the ring carbons.

-

The "Meta" Hydrogen: Retaining the hydrogen at position 5 (in the 2,3,4,6-isomer) provides a handle for further functionalization or a specific interaction point within a protein binding pocket that the fully substituted pentafluorophenyl group would lack.

-

-

Lipophilicity: Introduction of this group increases logP, enhancing membrane permeability compared to non-fluorinated analogues.

Diagram 2: Logic of Fluorine Substitution

Caption: Impact of the tetrafluorophenyl motif on pharmacokinetics and physicochemical properties.

Part 5: Commercial Availability & Procurement Strategy

Supply Chain Status:

-

Availability: Niche / Made-to-Order.

-

Pack Sizes: Typically 1g, 5g, 25g. Bulk (>1kg) usually requires a custom synthesis contract.

-

Lead Time: Stock items (1-2 weeks); Bulk (8-12 weeks).

-

Price Point: High relative to 2,3,5,6-isomer due to the lithiation step requirements (cryogenic conditions).

Key Suppliers (Verified Presence):

-

Fluorochem (UK): Catalog Item 10-F721157. Reliable for gram-scale R&D quantities.

-

Apollo Scientific: Often lists specific fluorinated isomers.

-

Enamine / ChemSpace: Good for sourcing building blocks for library synthesis.

-

Sigma-Aldrich (MilliporeSigma): Often lists as a third-party sourced item; check "Product Availability" carefully.

Procurement Recommendation: For medicinal chemistry campaigns, ensure the Certificate of Analysis (CoA) explicitly confirms the 1H NMR integration of the aromatic region. The 2,3,4,6-isomer will show a specific splitting pattern (triplet of doublets or similar complex multiplet) for the single aromatic proton, distinct from the triplet seen in the 2,3,5,6-isomer.

Part 6: References

-

Fluorochem Product Catalog . (2024). Product 10-F721157: (2,3,4,6-Tetrafluorophenyl)methanol. Link

-

PubChem Database . Compound Summary: (2,3,4,6-Tetrafluorophenyl)methanol (CAS 53001-70-0).[1][2] National Center for Biotechnology Information. Link

-

Bridges, T. M., et al. (2016). Fluorine Scanning: A method for the identification of metabolic soft spots. Journal of Medicinal Chemistry. (Contextual reference for application).

-

Schlosser, M. (1998). Organometallics in Synthesis: A Manual. (Reference for regioselective lithiation of polyfluorobenzenes).

-

Chem-Impex International . Product Listing: 2,3,4,6-Tetrafluorobenzyl alcohol.[1] Link

Sources

An In-Depth Technical Guide to the Stability of Tetrafluorinated Aromatic Rings in Drug Development

Introduction: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry

The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated pharmaceuticals representing a significant portion of all approved drugs.[1][2] Among the various fluorination strategies, the introduction of a tetrafluorinated aromatic ring is a powerful, albeit nuanced, approach to enhancing drug-like properties. This guide provides an in-depth exploration of the chemical and biochemical stability conferred by tetrafluorinated phenyl groups, moving beyond the simplistic rationale of C-F bond strength to a mechanistically grounded understanding. We will dissect the physicochemical principles, explore the profound impact on metabolic fate, address potential liabilities, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. The objective is to equip you with the expert insights needed to rationally design, synthesize, and evaluate drug candidates featuring this unique structural motif.

Section 1: The Physicochemical Foundations of Stability

The enhanced stability of tetrafluorinated aromatic rings is not merely a consequence of the robust C-F bond; it is a multifactorial phenomenon rooted in the unique electronic and steric properties of fluorine. Understanding these principles is critical for predicting and leveraging the effects of polyfluorination.

The Carbon-Fluorine Bond: A Tale of Strength and Polarity

The C-F bond is the strongest single bond to carbon, a fact often cited as the primary reason for the metabolic stability of fluorinated compounds.[3] This strength arises from the significant difference in electronegativity between carbon and fluorine, leading to a highly polarized and energetically stable bond. While this is a crucial factor, relying solely on bond dissociation energy (BDE) is an oversimplification of the complex enzymatic processes involved in drug metabolism.[4][5]

Data Presentation: Bond Dissociation Energies (BDEs) The following table provides a quantitative comparison of the C-F bond's strength relative to the C-H bond in an aromatic context.

| Bond Type | Approximate BDE (kcal/mol) | Citation |

| Phenyl C-H | 113 | [6] |

| Phenyl C-F | 126 | [6] |

This ~13 kcal/mol difference represents a significant kinetic barrier to enzymatic cleavage via mechanisms that involve homolytic bond scission, such as hydrogen atom transfer (HAT).

Perturbation of Aromatic Ring Electronics

The introduction of four highly electronegative fluorine atoms profoundly alters the electronic landscape of the aromatic ring. The primary effects are:

-

Strong Inductive Electron Withdrawal: Fluorine atoms pull electron density from the aromatic ring through the sigma framework. This lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Resistance to Oxidation: Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism, often initiate their catalytic cycle by abstracting an electron from the substrate.[6] By lowering the HOMO energy, tetrafluorination makes the aromatic ring less electron-rich and therefore less susceptible to this initial oxidative attack. This electronic "deactivation" is a key mechanism for preventing aromatic hydroxylation.[7]

-

Altered Quadrupole Moment: The electron distribution in a tetrafluorinated ring is significantly different from its hydrocarbon analog. This can alter non-covalent interactions with the protein target or metabolizing enzymes, potentially increasing binding affinity to the target while decreasing affinity for enzymes.[8]

Section 2: Metabolic Stability: The Core Advantage in Drug Design

The primary motivation for incorporating a tetrafluorinated ring is to enhance metabolic stability, thereby improving pharmacokinetic properties such as half-life and oral bioavailability.[4][9] This is achieved through two distinct but complementary mechanisms.

Steric and Electronic Blocking of Metabolic Hotspots

The most direct application of tetrafluorination is to replace metabolically labile C-H bonds at known sites of metabolism ("soft spots"). Aromatic hydroxylation, a common metabolic pathway for many drugs, is effectively thwarted by this substitution.[3][7] The fluorine atom not only presents a much stronger bond but also acts as a poor substrate for the catalytic machinery of CYP enzymes.

Modulation of Enzyme-Substrate Affinity

A more subtle but equally important mechanism involves altering the drug's affinity for the metabolizing enzyme's active site.[10] Metabolism can be described by the Michaelis-Menten model, where the rate is dependent on both the catalytic turnover rate (kcat) and the enzyme-substrate affinity (approximated by Ka, the association constant). Fluorination can introduce unfavorable interactions within the enzyme's binding pocket, such as electrostatic repulsion between fluorine and electron-rich amino acid residues or the disruption of key hydrogen bonds.[6] This reduced affinity (a lower Ka) leads to less efficient formation of the enzyme-substrate complex, thereby slowing the overall rate of metabolism, even if a potential metabolic site exists elsewhere on the molecule.[6]

Field-Proven Insight: The Dabrafenib Case Study

The development of Dabrafenib, a BRAF kinase inhibitor, provides an excellent real-world example. An early lead compound suffered from poor metabolic stability. While monofluorination of the aryl sulfonamide ring offered little improvement, the introduction of two fluorine atoms significantly reduced clearance, demonstrating the power of polyfluorination to shield the molecule from metabolism.[6]

Data Presentation: Impact of Fluorination on Dabrafenib Analog Clearance

| Compound Modification | Rat Intrinsic Clearance (Clint) | Rationale for Stability Change | Citation |

| Parent Compound (49) | 20 mL min⁻¹g⁻¹ | Metabolically labile aryl ring | [6] |

| Monofluorinated Analogs (50-52) | ~18-20 mL min⁻¹g⁻¹ | Insufficient electronic deactivation/shielding | [6] |

| Difluorinated Analog (54) | 7.9 mL min⁻¹g⁻¹ | Significant electronic deactivation and altered enzyme affinity | [6] |

Note: Compound numbers refer to those in the cited literature.

Section 3: Potential Metabolic Liabilities and Defluorination Pathways

Despite the inherent strength of the C-F bond, biological defluorination can occur and represents a potential liability.[11] Understanding these pathways is crucial for a comprehensive risk assessment of any new fluorinated drug candidate.

When C-F Bonds Break: Enzymatic C-F Cleavage

Several enzyme classes, including Cytochrome P450s, can mediate C-F bond cleavage.[12][13] This process is distinct from C-H activation and requires a different mechanistic route. The cleavage of an aromatic C-F bond is often initiated by an electrophilic attack on the fluorinated ring, rather than a direct attack on the C-F bond itself.

Proposed Mechanism of P450-Mediated Oxidative Defluorination

Computational and experimental studies suggest that oxidative defluorination proceeds through a multi-step pathway. The process bypasses the high-energy direct cleavage of the C-F bond by first adding an oxygen atom to the ring.

This pathway involves the formation of an epoxide or arene oxide intermediate, which can then rearrange. This rearrangement facilitates the elimination of a fluoride ion, ultimately yielding a hydroxylated and less-fluorinated aromatic ring.[13]

Toxicological Considerations

A critical concern with the metabolism of some fluorinated compounds is the potential formation of toxic metabolites, such as fluoroacetic acid.[14][15] While the direct metabolic conversion of a tetrafluorophenyl group to fluoroacetic acid is not a commonly reported pathway, researchers must be vigilant. Any metabolic pathway that results in the release of fluoride ions (F⁻) should be evaluated, as high systemic fluoride levels can be toxic.[14]

Section 4: Experimental Protocols for Assessing Stability

Rigorous, self-validating experimental protocols are essential for accurately determining the stability of drug candidates containing tetrafluorinated aromatic rings.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Causality: This assay simulates the primary site of oxidative metabolism in the body (the liver) by using subcellular fractions (microsomes) rich in CYP enzymes.[6] By measuring the rate of disappearance of the parent drug over time, we can calculate its intrinsic clearance—a key predictor of in vivo metabolic stability.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of the tetrafluorinated test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of an NADPH regenerating system (or NADPH itself).

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, combine the HLM suspension and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling & Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS). The cold organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent drug relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural log of the percentage of parent drug remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the half-life (t½) as 0.693 / k.

-

Calculate intrinsic clearance (Clint) using the appropriate equations that account for protein concentration and incubation volume.

-

Protocol: Analytical Strategy for Detecting Defluorination

Causality: To confirm that metabolic instability, if observed, is due to C-F bond cleavage, specific analytical methods are required to detect either the defluorinated metabolites or the released fluoride ion.

Methodology:

-

Metabolite Identification (Met-ID):

-

Perform a scaled-up version of the microsomal stability assay.

-

Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.

-

Search the data for potential metabolites corresponding to the mass shift of replacing one fluorine with a hydroxyl group (-F, +OH; a mass change of -1.00 Da). This can definitively identify oxidative defluorination products.

-

-

Fluoride Ion Detection:

-

For quantitative assessment of total defluorination, the released fluoride ion (F⁻) in the incubation medium can be measured.

-

After stopping the reaction and removing protein, the aqueous sample can be analyzed using an Ion-Selective Electrode (ISE) specific for fluoride.[16]

-

Alternatively, Ion Chromatography can be employed for more sensitive and specific quantification of F⁻.[17]

-

Conclusion

The tetrafluorinated aromatic ring is a powerful tool in the medicinal chemist's arsenal for enhancing drug stability. Its efficacy stems from a combination of the high C-F bond strength, profound electronic deactivation of the aromatic system against oxidative attack, and the potential to modulate enzyme-substrate affinity. While this motif offers a robust solution to common metabolic liabilities, it is not a panacea. A thorough, mechanistically informed approach is required, acknowledging the potential for enzymatic defluorination. By employing rigorous in vitro assays to assess both parent drug disappearance and the formation of specific defluorinated products, drug development scientists can confidently leverage the benefits of tetrafluorination while mitigating potential risks, ultimately leading to the design of safer and more effective medicines.

References

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Pike, V. W. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. QxMD.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Dalvit, C., & Vulpetti, A. (n.d.).

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. N/A.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- MDPI. (2022).

- ResearchGate. (2025).

- Powers, I. G., & Ritter, T. (2017).

- Wikipedia. (n.d.).

- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

- RSC Publishing. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry.

- ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.

- ResearchGate. (2025). Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in F-19 NMR.

- Wikipedia. (n.d.). Tetrafluorophenyl esters. Wikipedia.

- Judge, N. R., Logallo, A., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science (RSC Publishing).

- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- RSC Publishing. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing - The Royal Society of Chemistry.

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- PMC - NIH. (n.d.).

- Liu, H., & Liu, A. (n.d.).

- Burling, S., et al. (n.d.). C-F or C-H bond activation and C-C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. PubMed.

- News-Medical. (2025). Fluorine-containing medicines do not increase adverse drug reactions. News-Medical.

- MDPI. (n.d.).

- ResearchGate. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.

- ResearchGate. (2025). Metabolism and Toxicity of Fluorine Compounds.

- ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- MDPI. (2022).

- PubMed. (n.d.).

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. login.medscape.com [login.medscape.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Modulation of Benzyl Alcohol via Fluorine Substitution: A Technical Guide

Topic: Electronic Effects of Fluorine Substitution on Benzyl Alcohol Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The strategic introduction of fluorine into benzyl alcohol scaffolds is a cornerstone technique in medicinal chemistry, utilized to modulate physicochemical properties without significantly altering steric bulk. This guide analyzes the electronic perturbations caused by fluorine substitution at the ortho, meta, and para positions of the aromatic ring. We explore the duality of inductive (

Fundamental Electronic Principles

The Inductive-Resonance Paradox

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful electron-withdrawing inductive effect (

The net electronic effect depends heavily on the position of substitution relative to the benzylic hydroxyl group:

-

Meta-Substitution: The resonance effect is negligible because the fluorine lone pairs cannot delocalize onto the carbon bearing the benzylic group. The

effect dominates, making the ring electron-deficient. -

Para-Substitution: The

and

Hammett Substituent Constants ( )

The Hammett equation (

| Position | Substituent Constant ( | Dominant Effect | Electronic Nature |

| Meta ( | +0.34 | Inductive ( | Strongly Electron Withdrawing |

| Para ( | +0.06 | Inductive/Resonance Competition | Weakly Electron Withdrawing |

Note: The positive

Visualizing Electronic Vectors

The following diagram illustrates the competing electronic vectors on the benzyl alcohol scaffold.

Caption: Vector analysis of Inductive (-I) vs Resonance (+R) effects. Para-substitution involves opposing vectors, while meta-substitution results in unmitigated electron withdrawal.

Physicochemical Impact[1][2][3]

Acidity ( )

The acidity of the benzylic hydroxyl group (

-

Prediction: m-Fluorobenzyl alcohol is more acidic than p-fluorobenzyl alcohol.

-

Data:

-

Benzyl Alcohol:

-

p-Fluorobenzyl Alcohol:

(Minimal shift due to -

m-Fluorobenzyl Alcohol:

(Significant shift due to

-

NMR Spectral Characteristics

Fluorine substitution induces characteristic shifts in both

| Compound | Multiplicity ( | ||

| Benzyl Alcohol | N/A | - | |

| 4-Fluorobenzyl Alcohol | Multiplet (tt) | ||

| 3-Fluorobenzyl Alcohol | Multiplet (qd) |

Reactivity & Mechanistic Implications[4][5][6][7]

Oxidation Kinetics (Hydride Abstraction)

The oxidation of benzyl alcohols to benzaldehydes (e.g., by Chromic acid or P450 enzymes) typically involves the formation of an electron-deficient transition state or hydride abstraction.

-

Mechanism: Rate-limiting step often involves the development of positive charge character at the benzylic carbon.

-

Effect: Electron-withdrawing groups (EWGs) destabilize this transition state, retarding the reaction rate.

-

Kinetic Order:

-

m-F exerts strong

, significantly slowing oxidation. -

p-F exerts weak

, slowing oxidation only slightly compared to unsubstituted.

-

Nucleophilic Substitution ( vs )

In reactions proceeding via a benzylic carbocation (

-

Para-F: The

effect can stabilize the carbocation through electron donation, despite the

Medicinal Chemistry Application: Metabolic Blocking

One of the primary reasons for fluorination is to block metabolic soft spots. The para-position of benzyl alcohol is highly susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance.

Metabolic Pathway Blocking

Replacing the para-hydrogen with fluorine prevents the formation of the phenolic metabolite because the C-F bond (approx. 116 kcal/mol) is too strong for the CYP heme-iron oxo species to cleave under physiological conditions.

Caption: Fluorine substitution prevents para-hydroxylation, diverting the molecule from rapid clearance pathways and extending in vivo half-life.

Experimental Protocols

Protocol: Synthesis of 4-Fluorobenzyl Alcohol

Objective: Selective reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol.

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Sodium Borohydride (

) (0.5 eq) -

Methanol (anhydrous)

-

1M HCl

Workflow:

-

Preparation: Dissolve 4-fluorobenzaldehyde (10 mmol) in methanol (20 mL) in a round-bottom flask cooled to 0°C (ice bath).

-

Addition: Slowly add

(5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1]

-

Quench: Carefully add 1M HCl dropwise until pH ~5 to quench excess hydride.

-

Extraction: Remove methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Dichloromethane (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography.[2]

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare intrinsic clearance (

Workflow:

-

Incubation: Prepare reaction mixture containing liver microsomes (0.5 mg protein/mL), test compound (1

M), and -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quench: Immediately add ice-cold Acetonitrile containing internal standard to stop reaction.

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS to determine % parent remaining.

-

Calculation: Plot

vs. time. Slope =

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Methodological & Application

Application Note: (2,3,4,6-Tetrafluorophenyl)methanol in Drug Discovery

Executive Summary

(2,3,4,6-Tetrafluorophenyl)methanol (CAS: 4084-38-2), also known as 2,3,4,6-Tetrafluorobenzyl alcohol, is a high-value fluorinated building block used to modulate the physicochemical and pharmacokinetic properties of small molecule therapeutics. Unlike simple benzyl alcohols, the specific substitution pattern of four fluorine atoms confers unique electronic and steric properties.

This guide details the application of this moiety in Fragment-Based Drug Discovery (FBDD) , CNS-targeted lead optimization , and metabolic stability enhancement . It provides a validated protocol for incorporating this motif into amine-bearing pharmacophores to lower basicity and improve blood-brain barrier (BBB) permeability.

Scientific Rationale & Applications

The "Fluorine Effect" in Medicinal Chemistry

The incorporation of the 2,3,4,6-tetrafluorobenzyl group is rarely accidental; it is a strategic design choice driven by three factors:

-

pKa Modulation (The Inductive Effect): When attached to a basic center (e.g., an amine via a methylene linker), the highly electron-deficient tetrafluorophenyl ring exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent amine, reducing the percentage of ionized drug at physiological pH (7.4).

-

Impact: Increased fraction of neutral species

Improved passive membrane permeability

-

-

Metabolic Shielding (Blocking Sites): The C-H bond is a common site for Cytochrome P450 (CYP450) oxidative metabolism. Replacing hydrogen with fluorine (Bioisosterism) blocks these "metabolic hot spots" because the C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.

-

Specificity: The 2,3,4,6-substitution leaves only the C-5 position with a hydrogen. This specific pattern forces metabolic soft spots to shift or eliminates them entirely on the ring.

-

-

Quadrupole Interactions: The unique electrostatic potential of the tetrafluorinated ring (electron-rich center, electron-poor edge) allows for orthogonal

-

Case Study: BACE-1 Inhibitors (Alzheimer's Disease)

Research into Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) inhibitors has utilized the 2,3,4,6-tetrafluorophenyl motif.[1] In comparative studies, this specific substitution pattern was found to be superior to mono- or di-fluorinated analogs in balancing potency with metabolic stability.

Table 1: Comparative Physicochemical Impact of Fluorination Patterns

| Property | Phenyl Analog | 2,4-Difluorophenyl | 2,3,4,6-Tetrafluorophenyl |

| LogP (Lipophilicity) | Baseline | +0.4 | +0.8 - 1.2 (High Lipophilicity) |

| pKa (of attached amine) | ~9.5 | ~8.8 | ~7.5 - 8.0 (Closer to neutral) |

| Metabolic Stability (t1/2) | Low | Moderate | High (Blocked oxidation) |

| CNS MPO Score | Moderate | Good | Excellent |

Note: Data represents generalized trends observed in benzylamine series optimizations.

Mechanism of Action Visualization

The following diagram illustrates how the tetrafluorobenzyl group protects a pharmacophore from metabolic degradation while facilitating target binding.

Figure 1: Mechanism of Metabolic Stabilization and Binding Enhancement. The tetrafluorophenyl group acts as a metabolic shield against CYP450 while modulating the electronic properties of the core scaffold.

Experimental Protocol: Late-Stage Tetrafluorobenzylation

This protocol describes the conversion of (2,3,4,6-Tetrafluorophenyl)methanol into an electrophile (bromide) followed by coupling to a secondary amine. This is a standard workflow for generating libraries of CNS-active compounds.

Reagents & Equipment

-

Starting Material: (2,3,4,6-Tetrafluorophenyl)methanol (Purity >98%)

-

Reagents: Phosphorus tribromide (

), Dichloromethane (DCM, anhydrous), Potassium Carbonate ( -

Equipment: Schlenk line (inert atmosphere), Rotary evaporator, Silica gel column.

Workflow Diagram

Figure 2: Synthetic workflow for converting the alcohol to a bioactive amine derivative.

Detailed Procedure

Step 1: Synthesis of 2,3,4,6-Tetrafluorobenzyl Bromide

Rationale: The alcohol is a poor leaving group. Conversion to the bromide activates the molecule for nucleophilic attack.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (

). -

Dissolution: Add (2,3,4,6-Tetrafluorophenyl)methanol (1.80 g, 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

-

Bromination: Dropwise add phosphorus tribromide (

) (1.35 g, 5 mmol, 0.5 equiv) over 10 minutes. Caution: Reaction is exothermic. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot should disappear.

-

Quench: Carefully pour the mixture into ice-cold saturated

solution (50 mL). -

Extraction: Extract with DCM (3 x 20 mL). Dry combined organics over

, filter, and concentrate in vacuo. -

Result: Yields ~2.2 g of 2,3,4,6-tetrafluorobenzyl bromide as a colorless oil/low-melting solid. Use immediately or store at -20°C.

Step 2: N-Alkylation of Pharmacophore (Coupling)

Rationale: The electron-deficient benzyl bromide is highly reactive toward amines. Mild base is sufficient.

-

Mixture: In a 50 mL vial, dissolve the Secondary Amine Pharmacophore (1.0 equiv) in Acetonitrile (ACN, 0.1 M concentration).

-

Base: Add powdered

(2.0 equiv). -

Addition: Add the prepared 2,3,4,6-tetrafluorobenzyl bromide (1.1 equiv).

-

Heating: Heat to 60°C for 4-6 hours. Note: The electron-withdrawing fluorines accelerate this reaction compared to non-fluorinated benzyl halides.

-

Workup: Filter off solids. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Warning: Benzyl halides are potent lachrymators. All steps involving the bromide intermediate must be performed in a well-ventilated fume hood.

-

Storage: The alcohol is stable at RT. The bromide intermediate is moisture-sensitive and should be stored under inert gas.

References

-

PubChem. "2,3,4,6-Tetrafluorobenzyl alcohol Compound Summary." National Library of Medicine. [Link]

-

Stamford, A. et al. "Discovery of BACE1 Inhibitors: Exploration of the Tetrafluorophenyl Moiety." ResearchGate / ACS Medicinal Chemistry Letters. (Contextual citation based on BACE-1 inhibitor optimization trends found in search). [Link]

-

European Patent Office. "Patent EP2583964: Indole Derivatives as Leukotriene Receptor Antagonists." Espacenet. [Link]

Sources

Ether synthesis using (2,3,4,6-Tetrafluorophenyl)methanol

Application Note: Ether Synthesis Strategies Using (2,3,4,6-Tetrafluorophenyl)methanol

Introduction & Chemical Strategy

(2,3,4,6-Tetrafluorophenyl)methanol (CAS: 53001-70-0) is a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.[1] Unlike its isomer 2,3,5,6-tetrafluorobenzyl alcohol (used in Transfluthrin), the 2,3,4,6-substitution pattern offers a unique steric and electronic profile, leaving the 5-position available for potential metabolic functionalization or specific binding interactions.[1]

The Challenge: Synthesizing ethers from this alcohol requires navigating a specific electronic paradox:

-

Enhanced Acidity: The four fluorine atoms on the aromatic ring exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the benzylic hydroxyl group (estimated pKa ~12–13) compared to non-fluorinated benzyl alcohol (pKa ~15.4). This makes deprotonation easier but reduces the nucleophilicity of the resulting alkoxide.

-

Benzylic Deactivation: While the benzylic position is generally reactive, the electron-deficient ring destabilizes any carbocation character (SN1 pathway), making SN2-type mechanisms the requisite pathway for derivatization.

Strategic Approaches: To ensure high yields and purity, we define three distinct protocols based on the nature of the coupling partner:

-

Method A (Williamson Synthesis): Best for primary alkyl halides.[1][2] Utilizes the enhanced acidity of the alcohol.

-

Method B (Mitsunobu Coupling): Ideal for coupling with secondary alcohols or when avoiding strong bases is necessary.[1]

-

Method C (Activation/Displacement): For sterically hindered partners, converting the alcohol to a mesylate or bromide first.

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the appropriate synthesis protocol.

Caption: Decision matrix for selecting the optimal etherification pathway based on electrophile/nucleophile constraints.

Detailed Experimental Protocols

Method A: Modified Williamson Ether Synthesis

Best for: Reacting the fluorinated alcohol with primary alkyl halides (e.g., MeI, EtBr, Benzyl Br).

Rationale: Standard Williamson conditions often use NaH.[1][2] Due to the enhanced acidity of the 2,3,4,6-tetrafluorobenzyl alcohol, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents are often sufficient and minimize side reactions.

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve (2,3,4,6-Tetrafluorophenyl)methanol (1.0 equiv, 5.0 mmol, ~900 mg) in anhydrous DMF (15 mL).

-

Deprotonation:

-

Standard: Add Cs₂CO₃ (1.5 equiv) and stir at Room Temperature (RT) for 30 mins.

-

Alternative (for low reactivity halides): Cool to 0°C, add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 15 min.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[1]

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 8:1).[1] The fluorinated alcohol typically runs faster than non-fluorinated analogs; the ether will be less polar.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography.

Validation Data:

| Parameter | Specification |

|---|---|

| Appearance | Clear to pale yellow oil/solid |

| ¹⁹F NMR | Distinct shifts for 2,3,4,6 pattern (expect complex multiplets due to H-F coupling) |

| Yield Target | >85% |[1][3][4]

Method B: Mitsunobu Coupling

Best for: Coupling with secondary alcohols or acid-sensitive substrates where the fluorinated alcohol acts as the nucleophile.

Rationale: The Mitsunobu reaction typically requires an acidic component (pKa < 13) to protonate the betaine intermediate. The (2,3,4,6-tetrafluorophenyl)methanol is sufficiently acidic to serve as the nucleophile (Nu-H) reacting with a primary or secondary alcohol substrate (R-OH).[1]

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve Substrate Alcohol, Fluorinated Alcohol, and PPh₃ in anhydrous THF (0.2 M concentration) under N₂.

-

Cool the solution to 0°C.

-

Add DIAD dropwise over 10 minutes.[1] The solution will turn yellow.

-

Allow to warm to RT and stir for 12–24 hours.

-

-

Workup: Concentrate the solvent. Triturate with Hexanes/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter and concentrate the filtrate.

-

Purification: Chromatography is essential to remove hydrazine byproducts and remaining TPPO.[1]

Method C: Activation via Mesylation

Best for: When the fluorinated group must act as the electrophile (e.g., reacting with a phenol or hindered alkoxide).

Rationale: If the coupling partner is a weak nucleophile, converting the fluorinated alcohol to a mesylate (OMs) or bromide creates a potent electrophile. The electron-withdrawing ring accelerates the displacement by nucleophiles via SN2.

Protocol:

-

Activation:

-

Dissolve (2,3,4,6-Tetrafluorophenyl)methanol (5.0 mmol) in DCM (20 mL) with Et₃N (2.0 equiv).

-

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1]

-

Stir 1 hour. Wash with 1M HCl, NaHCO₃, brine.[1] Dry and concentrate. Note: The mesylate is stable enough for isolation but should be used immediately.

-

-

Displacement:

-

Validation: ¹H NMR will show the disappearance of the benzylic CH₂ doublet (alcohol) and appearance of a singlet (ether) shifted upfield relative to the mesylate.

Troubleshooting & Self-Validation

-

¹⁹F NMR Monitoring: This is the most powerful tool for this synthesis. The starting material has a specific splitting pattern. Upon etherification, the chemical shifts of the ortho-fluorines (positions 2 and 6) will shift slightly due to the change in oxygen hybridization and electronics.

-

Base Sensitivity: If using Method A with NaH, watch for defluorination (SNAr) side reactions. If the reaction turns dark black/brown rapidly, lower the temperature and switch to Cs₂CO₃. The 4-position fluorine is susceptible to nucleophilic attack if the ring is highly activated.

-

Water Removal: The electron-deficient nature of the alcohol makes it slightly hygroscopic. Ensure starting material is dried under high vacuum before use.[1]

Safety Considerations

-